1-Propyl-7H-benzo[C]carbazole
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Overview
Description
1-Propyl-7H-benzo[C]carbazole is an aromatic heterocyclic compound that belongs to the carbazole family It consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-7H-benzo[C]carbazole can be synthesized through several methods. One common approach involves the palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation. This method is highly regioselective and uses inexpensive 1,2-dichloroarenes as electrophiles . Another method involves the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst under air as a terminal oxidant .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed tandem reactions, which are efficient and compatible with various functional groups. These methods are robust and proceed in high yields, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-7H-benzo[C]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as red lead to form carbazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like aryl hydrazines.
Common Reagents and Conditions:
Oxidation: Red lead, air as a terminal oxidant.
Reduction: Hydrogenation catalysts.
Substitution: Aryl hydrazines, palladium catalysts.
Major Products Formed:
Oxidation: Carbazole derivatives.
Reduction: Reduced carbazole compounds.
Substitution: Substituted carbazole derivatives.
Scientific Research Applications
1-Propyl-7H-benzo[C]carbazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Propyl-7H-benzo[C]carbazole involves its interaction with molecular targets and pathways. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in scientific research.
Comparison with Similar Compounds
Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure.
7H-Benzo[C]carbazole: A compound with a similar structure but different substituents.
7H-Dibenzo[C,G]carbazole: Another related compound with additional benzene rings fused to the core structure.
Uniqueness: 1-Propyl-7H-benzo[C]carbazole is unique due to its specific propyl substitution, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
184694-50-6 |
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Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
1-propyl-7H-benzo[c]carbazole |
InChI |
InChI=1S/C19H17N/c1-2-6-13-7-5-8-14-11-12-17-19(18(13)14)15-9-3-4-10-16(15)20-17/h3-5,7-12,20H,2,6H2,1H3 |
InChI Key |
DYJPVVJAPJDSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC2=C1C3=C(C=C2)NC4=CC=CC=C43 |
Origin of Product |
United States |
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